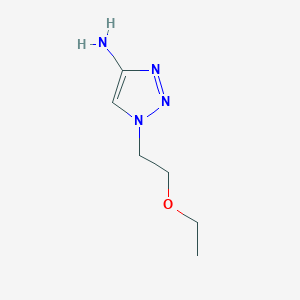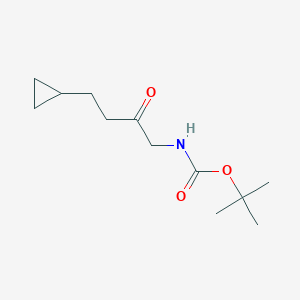
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes One common method involves the reaction of 1-azido-2-ethoxyethane with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate .
Analyse Chemischer Reaktionen
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the ethoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in enzyme inhibition studies.
Medicine: The compound has potential therapeutic applications due to its biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activities or modulate receptor functions, leading to various biological effects. The compound’s ethoxyethyl group can also enhance its solubility and membrane permeability, facilitating its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine: This compound has a methoxyethyl group instead of an ethoxyethyl group. It exhibits similar chemical reactivity but may have different solubility and biological properties.
1-(2-Propoxyethyl)-1H-1,2,3-triazol-4-amine: This derivative has a propoxyethyl group, which can affect its steric and electronic properties. It may show different binding affinities and selectivities for molecular targets.
1-(2-Butoxyethyl)-1H-1,2,3-triazol-4-amine: The butoxyethyl group in this compound can increase its hydrophobicity, potentially altering its interactions with biological membranes and proteins.
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
1-(2-ethoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI-Schlüssel |
IKQSHGHBXJKASE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1C=C(N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)





![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)

![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)

